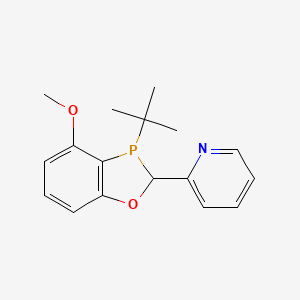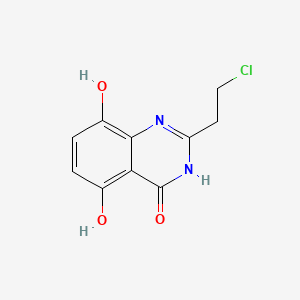
Bicyclohexyl-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclohexyl-3,5-dione: is an organic compound with the molecular formula C12H18O2 It is characterized by two cyclohexane rings connected by a diketone functional group at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclohexyl-3,5-dione can be synthesized through several methods. One common approach involves the selective hydrogenation of biphenol over palladium on carbon (Pd/C) catalysts. The reaction conditions, such as temperature, pH, and the rate of precursor addition, significantly influence the yield and purity of the product . Another method involves the oxidative azidation of bicyclohexyl using manganese-catalyzed reactions with nucleophilic sodium azide as the azide source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclohexyl-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The diketone groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include diketones, diols, and various substituted bicyclohexyl derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bicyclohexyl-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of bicyclohexyl-3,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Bicyclohexyl-4,4’-dione: Another diketone derivative with the diketone groups at different positions.
Cyclohexylcyclohexane: A related compound with a single cyclohexane ring substituted with a cyclohexyl group.
Uniqueness: Bicyclohexyl-3,5-dione is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(3,5-dioxocyclohexyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h7-8H,1-6H2 |
Clé InChI |
ATMNBHXAIFKFIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)C2CC(=O)CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


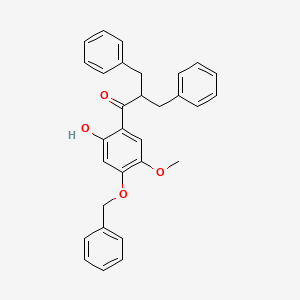
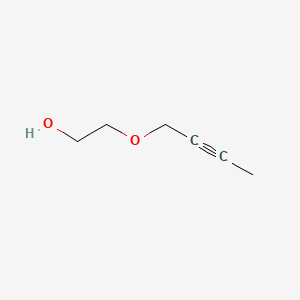
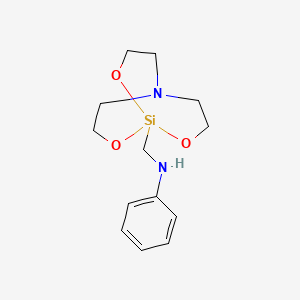
![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
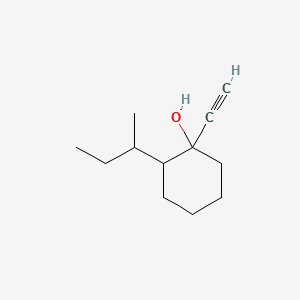

![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
